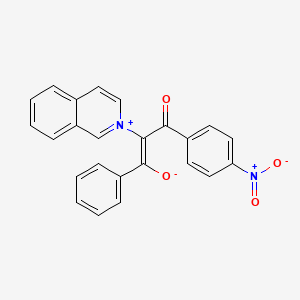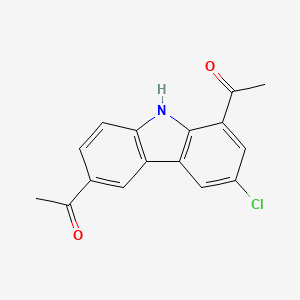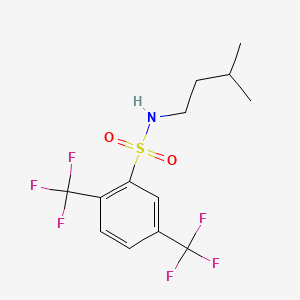![molecular formula C17H14N2O2 B13377036 2-[(3-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B13377036.png)
2-[(3-Methoxyphenyl)diazenyl]-1-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methoxyphenyl)diazenyl]-1-naphthol is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This particular compound features a naphthol moiety linked to a methoxyphenyl group through the diazenyl linkage. Azo compounds are widely studied due to their vibrant colors and applications in dyes, pigments, and various industrial processes .
Méthodes De Préparation
The synthesis of 2-[(3-Methoxyphenyl)diazenyl]-1-naphthol typically involves an azo-coupling reaction. This reaction is carried out by reacting 3-methoxybenzenediazonium tetrafluoroborate with 1-naphthol in an acidic medium. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and to control the reaction rate .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
2-[(3-Methoxyphenyl)diazenyl]-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the azo group can yield corresponding amines. Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives. .
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield naphthoquinones, while reduction can produce aromatic amines.
Applications De Recherche Scientifique
2-[(3-Methoxyphenyl)diazenyl]-1-naphthol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, it is used as a dye intermediate and in the production of pigments.
Mécanisme D'action
The mechanism of action of 2-[(3-Methoxyphenyl)diazenyl]-1-naphthol involves its interaction with molecular targets through the azo linkage. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or activation, DNA binding, and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(3-Methoxyphenyl)diazenyl]-1-naphthol include other azo compounds like:
- 2-[(2-Methoxyphenyl)diazenyl]-1-naphthol
- 2-[(4-Methoxyphenyl)diazenyl]-1-naphthol
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
These compounds share the azo linkage and similar structural features but differ in the position and nature of substituents on the aromatic rings. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C17H14N2O2 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
2-[(3-methoxyphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-7-4-6-13(11-14)18-19-16-10-9-12-5-2-3-8-15(12)17(16)20/h2-11,20H,1H3 |
Clé InChI |
NYYNVKONGLWQQD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N=NC2=C(C3=CC=CC=C3C=C2)O |
Solubilité |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide](/img/structure/B13376953.png)
![4-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B13376957.png)
![2-({2-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol](/img/structure/B13376962.png)
![3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376963.png)
![6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B13376964.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B13376969.png)
![7,7'-diacetyl-1,1',2,2'-tetrahydro-2,2'-bis[3H-indol-2-ylidene]-3,3'-dione](/img/structure/B13376971.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine](/img/structure/B13376980.png)


![3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13376992.png)

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B13377015.png)

